molecular formula C19H22O4 B15166161 4-Methoxy-1,4-bis(4-methoxyphenyl)butan-1-one CAS No. 189155-20-2

4-Methoxy-1,4-bis(4-methoxyphenyl)butan-1-one

Cat. No.: B15166161
CAS No.: 189155-20-2
M. Wt: 314.4 g/mol
InChI Key: FVTVPKZSMXCUGR-UHFFFAOYSA-N
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Description

4-Methoxy-1,4-bis(4-methoxyphenyl)butan-1-one is an organic compound with the molecular formula C19H22O4 It is characterized by the presence of methoxy groups attached to a butanone backbone, which is further substituted with methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1,4-bis(4-methoxyphenyl)butan-1-one typically involves the reaction of 4-methoxybenzaldehyde with a suitable ketone precursor under acidic or basic conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 4-methoxybenzaldehyde reacts with butanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an intermediate acylium ion, which then undergoes nucleophilic attack by the aromatic ring of the 4-methoxybenzaldehyde.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of alternative catalysts, such as zeolites or metal-organic frameworks, may also be explored to improve the sustainability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1,4-bis(4-methoxyphenyl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents such as sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

4-Methoxy-1,4-bis(4-methoxyphenyl)butan-1-one has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 4-Methoxy-1,4-bis(4-methoxyphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylbutanone: A structurally similar compound with a single methoxyphenyl group.

    4-Methoxyphenylbutanol: A related compound with a hydroxyl group instead of a carbonyl group.

    4-Methoxyphenylbutyric acid: A compound with a carboxylic acid group instead of a carbonyl group.

Uniqueness

4-Methoxy-1,4-bis(4-methoxyphenyl)butan-1-one is unique due to the presence of two methoxyphenyl groups attached to a butanone backbone. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

189155-20-2

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

IUPAC Name

4-methoxy-1,4-bis(4-methoxyphenyl)butan-1-one

InChI

InChI=1S/C19H22O4/c1-21-16-8-4-14(5-9-16)18(20)12-13-19(23-3)15-6-10-17(22-2)11-7-15/h4-11,19H,12-13H2,1-3H3

InChI Key

FVTVPKZSMXCUGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CCC(=O)C2=CC=C(C=C2)OC)OC

Origin of Product

United States

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